molecular formula C22H24N2O3 B2610599 N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide CAS No. 1423765-54-1

N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide

Cat. No.: B2610599
CAS No.: 1423765-54-1
M. Wt: 364.445
InChI Key: CFPQJWNVRFRICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is a chemical compound with the molecular formula C22H24N2O3 and a molecular weight of 364.44 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide typically involves the reaction of 9H-fluorene-3-carboxylic acid with butanoyl chloride to form an intermediate, which is then reacted with oxolane-2-carbohydrazide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
  • N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide analogs

Uniqueness

N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenyl group and oxolane ring contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(23-24-22(26)20-8-4-12-27-20)9-3-5-15-10-11-17-14-16-6-1-2-7-18(16)19(17)13-15/h1-2,6-7,10-11,13,20H,3-5,8-9,12,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQJWNVRFRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NNC(=O)CCCC2=CC3=C(CC4=CC=CC=C43)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.